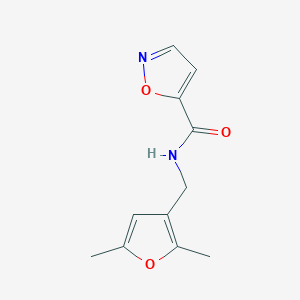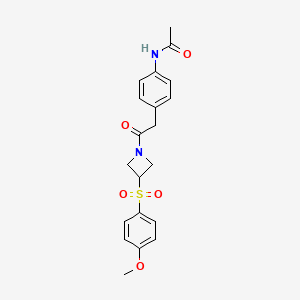![molecular formula C21H23NO3 B2391163 1-[2-(4-tert-Butylphenoxy)ethyl]-5-methyl-1H-indol-2,3-dion CAS No. 620931-54-6](/img/structure/B2391163.png)
1-[2-(4-tert-Butylphenoxy)ethyl]-5-methyl-1H-indol-2,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and fat burning.
Wirkmechanismus
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of metabolic and cardiovascular diseases.
Biochemical and Physiological Effects:
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of metabolic and cardiovascular diseases. These effects have been shown to improve overall metabolic health and increase endurance.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several advantages for lab experiments, including its ability to improve energy metabolism and endurance, as well as its anticancer properties. However, it also has several limitations, including its potential for off-target effects and toxicity at high doses. Furthermore, its use as a performance-enhancing drug in the sports and fitness industry has raised ethical concerns and may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, including its potential therapeutic benefits in metabolic and cardiovascular diseases, as well as its anticancer properties. Additionally, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential for off-target effects and toxicity. Furthermore, the ethical implications of its use as a performance-enhancing drug in the sports and fitness industry should be further explored.
Synthesemethoden
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves several steps, including the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product.
Wissenschaftliche Forschungsanwendungen
Polymerchemie und Copolymerisation
Die Verbindung wurde auf ihre Rolle in Copolymerisationsreaktionen untersucht. So haben Forscher beispielsweise die Copolymerisation von 2-(4-tert-Butylphenoxy)-2-oxo-ethylmethacrylat (TBPOEMA) mit anderen Monomeren wie Methylmethacrylat (MMA) und Styrol (ST) untersucht. Durch die Charakterisierung der resultierenden Copolymere mit Techniken wie FTIR und NMR bestimmten sie die Reaktivitätsverhältnisse und zeigten, dass MMA und ST reaktiver sind als TBPOEMA. Die gebildeten Copolymere sind statistischer Natur .
Eigenschaften
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-5-10-18-17(13-14)19(23)20(24)22(18)11-12-25-16-8-6-15(7-9-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCCQDJFPSIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)
![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)



![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2391092.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)


![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)